4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone
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Description
Efficient Construction of Azaspiro[4.5]trienone Libraries
The study presented in the first paper outlines an efficient method for constructing libraries of azaspiro[4.5]trienones, which are compounds of pharmaceutical interest. The synthesis involves a tandem Ugi four-component condensation (U4CC) followed by iodine-mediated ipso-iodocyclization, all performed in one pot. This method is atom economical and yields functionalized azaspiro[4.5]trienones that can be further modified through Suzuki coupling and deiodination reactions, making them suitable for various palladium-catalyzed modifications. The process is notable for its good to excellent yields and the ease of isolation of the products by precipitation and crystallization, which underscores its potential utility in drug discovery research .
Synthesis of Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones
The second paper describes a
Scientific Research Applications
Environmental Implications and Degradation
Fluorinated benzophenones, similar to the compound , are often studied for their environmental occurrence, degradation pathways, and potential toxic effects. For example, triclosan, a widely used antimicrobial agent, has been extensively researched for its environmental presence and degradation products. Studies show that triclosan can degrade into various potentially toxic compounds, highlighting the environmental impact of such substances (Bedoux et al., 2012).
Analytical and Sensor Applications
Compounds with a benzophenone core are often utilized in developing chemosensors due to their fluorescent properties. Research has demonstrated the use of benzophenone derivatives in detecting various analytes, showcasing their versatility in sensor technology (Roy, 2021).
Antioxidant Properties and Health Effects
The study of antioxidants is crucial in understanding the potential health benefits of various compounds, including polyphenolic antioxidants, which share some structural similarities with the compound . Research has shown that polyphenolic compounds can exhibit significant antioxidant activity, suggesting potential health benefits (Leopoldini et al., 2011).
Endogenous Functions and Molecular Mechanisms
Understanding the endogenous functions and molecular mechanisms of compounds structurally related to 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone can provide insights into their biological roles. For instance, the Aryl Hydrocarbon Receptor (AHR) is a key mediator of the toxic effects of dioxins and related compounds, including some benzophenone derivatives. Research in model systems like mice, Caenorhabditis elegans, and Drosophila melanogaster has shed light on the diverse endogenous functions mediated by AHR, potentially offering a broader understanding of the biological activities of related compounds (McMillan & Bradfield, 2007).
properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c22-17-11-16(12-18(23)19(17)24)20(26)15-3-1-14(2-4-15)13-25-7-5-21(6-8-25)27-9-10-28-21/h1-4,11-12H,5-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDPEZAEZVOVTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=C(C(=C4)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642886 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone | |
CAS RN |
898758-52-6 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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